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Compound of Interest

Compound Name:
1-Chlorocyclohexanecarboxylic

acid

Cat. No.: B3050424 Get Quote

Disclaimer: Publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for

1-Chlorocyclohexanecarboxylic acid is limited. To provide a comprehensive technical guide

in the requested format, this document presents the spectroscopic data for the closely related

and structurally similar compound, Cyclohexanecarboxylic acid. This information is intended to

serve as a representative example of the spectroscopic characterization of a substituted

cyclohexane carboxylic acid.

Introduction
This technical guide provides an in-depth overview of the spectroscopic properties of

Cyclohexanecarboxylic acid, serving as a proxy for the analysis of 1-
Chlorocyclohexanecarboxylic acid. The document is intended for researchers, scientists,

and professionals in drug development, offering a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The structural elucidation

of such compounds is fundamental in organic synthesis, quality control, and various research

applications.

Spectroscopic Data
The following sections present the key spectroscopic data for Cyclohexanecarboxylic acid in a

tabulated format for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Data (500 MHz, CDCl₃)[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.0 (approx.) Broad Singlet 1H -COOH

2.33 Multiplet 1H H-1

1.94 Multiplet 2H H-2e, H-6e

1.76 Multiplet 2H H-3e, H-5e

1.65 Multiplet 1H H-4e

1.45 Multiplet 2H H-2a, H-6a

1.27 Multiplet 3H H-3a, H-4a, H-5a

¹³C NMR Data (125 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm Assignment

182.7 C=O

42.9 C-1

28.7 C-2, C-6

25.7 C-4

25.3 C-3, C-5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.[2][3]
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Key IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (Carboxylic acid

dimer)

2930, 2855 Strong C-H stretch (Aliphatic)

1710 Strong
C=O stretch (Carboxylic acid

dimer)

1450 Medium C-H bend

1320-1210 Medium C-O stretch

950-910 Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Electron Ionization (EI) Mass Spectrometry Data[4]

m/z Relative Intensity (%) Assignment

128 25 [M]⁺ (Molecular Ion)

111 100 [M - OH]⁺

83 63 [M - COOH]⁺ or [C₆H₁₁]⁺

55 95 [C₄H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid

organic acid like Cyclohexanecarboxylic acid.
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NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small

amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift

referencing (0 ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 500 MHz

instrument.

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width

of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise

ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width

(e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer

relaxation times, a greater number of scans and a longer relaxation delay are necessary.

IR Spectroscopy
Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with

anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed

under high pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the

empty sample holder is recorded first and automatically subtracted from the sample

spectrum.

Mass Spectrometry
Sample Introduction: For a solid sample, it can be introduced into the mass spectrometer via

a direct insertion probe or dissolved in a suitable volatile solvent for injection into a gas

chromatograph (GC-MS).

Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques discussed.
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Caption: Workflow for Spectroscopic Structural Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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